Cas no 1369233-23-7 (3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid)
3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid
- 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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- Inchi: 1S/C7H4BrN3O2/c8-5-4-1-3(7(12)13)2-9-6(4)11-10-5/h1-2H,(H,12,13)(H,9,10,11)
- InChI Key: PKQJMVCMQOIZSB-UHFFFAOYSA-N
- SMILES: BrC1=C2C=C(C(=O)O)C=NC2=NN1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 226
- XLogP3: 1.4
- Topological Polar Surface Area: 78.9
3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4180-100MG |
3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
1369233-23-7 | 95% | 100MG |
¥ 1,280.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4180-250MG |
3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
1369233-23-7 | 95% | 250MG |
¥ 2,052.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4180-500MG |
3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
1369233-23-7 | 95% | 500MG |
¥ 3,418.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4180-1G |
3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
1369233-23-7 | 95% | 1g |
¥ 5,121.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4180-5G |
3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
1369233-23-7 | 95% | 5g |
¥ 15,364.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4180-10G |
3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
1369233-23-7 | 95% | 10g |
¥ 25,608.00 | 2023-04-04 | |
| Aaron | AR0204QF-50mg |
3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
1369233-23-7 | 95% | 50mg |
$300.00 | 2025-02-14 | |
| Aaron | AR0204QF-100mg |
3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
1369233-23-7 | 95% | 100mg |
$435.00 | 2025-02-14 | |
| Aaron | AR0204QF-250mg |
3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
1369233-23-7 | 95% | 250mg |
$610.00 | 2025-02-14 | |
| Aaron | AR0204QF-500mg |
3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
1369233-23-7 | 95% | 500mg |
$944.00 | 2025-02-14 |
3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Suppliers
3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Additional information on 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Introduction to 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 1369233-23-7)
3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, with the CAS number 1369233-23-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazolopyridine class, a scaffold that has been extensively studied for its role in drug discovery. The presence of both bromine and carboxylic acid functional groups makes it a valuable intermediate for further chemical modifications, enabling the synthesis of more complex molecules with tailored properties.
The pyrazolo[3,4-b]pyridine core is a fused bicyclic system consisting of a pyrazole ring and a pyridine ring, which together create a unique electronic and steric environment. This structural motif is known to interact favorably with biological targets, making it a popular choice for designing small-molecule inhibitors and activators. The bromo substituent at the 3-position of the pyrazolopyridine ring enhances its reactivity, allowing for nucleophilic substitution reactions that can be exploited in synthetic pathways. Additionally, the carboxylic acid group at the 5-position provides a site for further functionalization, such as esterification or amidation, which can modify the solubility, bioavailability, and metabolic stability of derivatives.
In recent years, there has been growing interest in 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid due to its potential applications in medicinal chemistry. One of the most compelling areas of research involves its use as a building block for the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is implicated in various diseases, including cancer. By targeting kinases with small molecules, it is possible to modulate cellular processes and treat pathological conditions.
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine can exhibit potent inhibitory activity against specific kinases. For instance, modifications at the 3-position with halogen atoms have been shown to enhance binding affinity to target proteins. The bromo group in particular has been recognized as an effective moiety for improving pharmacokinetic properties and increasing binding interactions. Furthermore, the carboxylic acid functionality can be used to link the pyrazolopyridine core to other pharmacophores through covalent bonds, creating hybrid molecules with enhanced therapeutic potential.
The synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by bromination and carboxylation steps. The exact methodology can vary depending on the desired purity and scale of production, but modern synthetic techniques have made it possible to obtain high yields and minimal byproducts. Advances in catalytic systems and green chemistry principles have also contributed to more efficient and environmentally friendly synthetic protocols.
From a computational chemistry perspective, the molecular structure of 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been extensively analyzed using density functional theory (DFT) and other quantum mechanical methods. These studies have provided insights into its electronic properties, such as charge distribution and hydrogen bonding capabilities. Understanding these features is crucial for designing derivatives with improved binding affinities and selectivity. Additionally, molecular docking simulations have been employed to predict how this compound might interact with various biological targets, guiding rational drug design efforts.
In clinical research settings, 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been explored as a precursor for novel therapeutic agents. Preclinical studies have shown promising results in models of inflammation and autoimmune diseases, where kinase inhibition plays a key role. The ability to fine-tune its chemical structure allows researchers to optimize pharmacological properties such as potency, selectivity, and toxicity profiles. While further investigation is needed to fully understand its therapeutic potential, this compound represents an exciting opportunity for future drug development.
The pharmaceutical industry has recognized the importance of heterocyclic compounds like pyrazolo[3,4-b]pyridine derivatives due to their diverse biological activities. Companies specializing in medicinal chemistry are actively investigating new ways to utilize scaffolds such as this one for treating a wide range of disorders. Collaborations between academic institutions and pharmaceutical companies have accelerated progress in this area by combining experimental data with computational modeling.
Looking ahead, the future prospects for 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid appear promising as more research emerges on its applications in drug discovery. Innovations in synthetic methodologies will continue to enhance access to this compound and its derivatives, enabling faster development cycles for new therapies. As our understanding of disease mechanisms grows more sophisticated so too will our ability to design molecules that precisely target pathological processes.
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